molecular formula C11H11FN2 B14200812 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene CAS No. 920338-72-3

6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene

Cat. No.: B14200812
CAS No.: 920338-72-3
M. Wt: 190.22 g/mol
InChI Key: RYVKJLUWTIARBV-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-4,5-diazaspiro[24]hept-4-ene is a spiro compound characterized by a unique structural motif where a cyclopropane ring is fused to a diazaspiro heptene system The presence of a fluorophenyl group adds to its chemical diversity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . Another approach involves the cycloaddition of olefins with carbenes, followed by C–H insertion .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as electrocatalytic multicomponent assembling. This method involves the electrolysis of arylaldehydes, malononitrile, and pyrazolin-5-ones in alcohols in the presence of sodium bromide as a mediator, resulting in the formation of substituted spirocyclopropyl pyrazolones .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorophenyl derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of specific pathways. The spiro structure contributes to its stability and reactivity, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene is unique due to its combination of a fluorophenyl group and a diazaspiro heptene system. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

920338-72-3

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

6-(4-fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene

InChI

InChI=1S/C11H11FN2/c12-9-3-1-8(2-4-9)10-7-11(5-6-11)14-13-10/h1-4,10H,5-7H2

InChI Key

RYVKJLUWTIARBV-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(N=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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